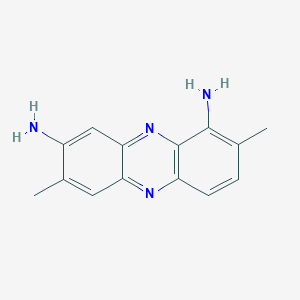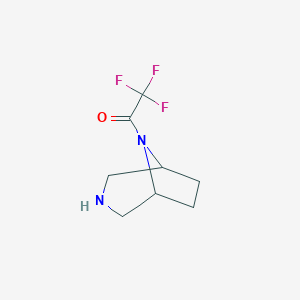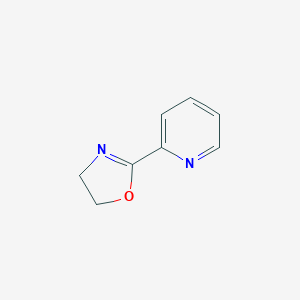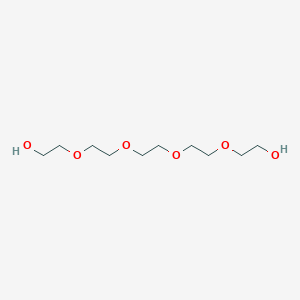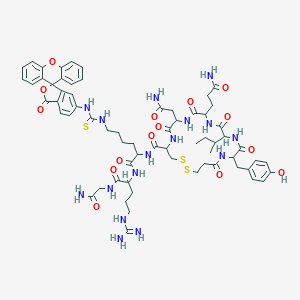
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)-, is a peptide hormone that plays a vital role in the regulation of various physiological processes in vertebrates. It is a nonapeptide that belongs to the arginine vasotocin/arginine vasopressin family of neuropeptides. Vasotocin is synthesized in the hypothalamus and is released into the bloodstream, where it acts on target organs and tissues to elicit its effects.
Mécanisme D'action
Vasotocin acts by binding to specific receptors located on the surface of target cells. The binding of vasotocin to its receptor activates a signaling cascade that ultimately leads to the desired physiological effect. The primary signaling pathway involves the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. These second messengers activate downstream effectors that mediate the physiological response.
Effets Biochimiques Et Physiologiques
Vasotocin has a wide range of biochemical and physiological effects in vertebrates. It regulates water balance by promoting water reabsorption in the kidneys. It also regulates blood pressure by promoting vasoconstriction. Vasotocin has been shown to modulate the activity of the hypothalamic-pituitary-gonadal axis, which regulates reproductive function. It has also been implicated in the regulation of social behavior, including aggression, social bonding, and parental care.
Avantages Et Limitations Des Expériences En Laboratoire
The use of vasotocin in laboratory experiments has several advantages. It is a highly specific and potent peptide hormone that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various vertebrate species. However, the use of vasotocin in laboratory experiments also has some limitations. Its effects can be influenced by various factors, such as stress and environmental conditions. Its effects can also be species-specific, making it difficult to extrapolate findings to other species.
Orientations Futures
There are several future directions for research on vasotocin. One area of interest is the role of vasotocin in the regulation of social behavior in humans. Another area of interest is the development of vasotocin analogs for use in the treatment of various disorders, such as diabetes insipidus and hypertension. Finally, the use of vasotocin as a tool for studying the neural mechanisms underlying social behavior and stress response continues to be an active area of research.
Méthodes De Synthèse
The synthesis of vasotocin involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acid residues to a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Vasotocin has been extensively studied for its role in the regulation of social behavior, reproductive behavior, and stress response in vertebrates. It has been shown to modulate the activity of the hypothalamic-pituitary-gonadal axis, which regulates reproductive function. Vasotocin has also been implicated in the regulation of social behavior, including aggression, social bonding, and parental care.
Propriétés
Numéro CAS |
124924-34-1 |
|---|---|
Nom du produit |
Vasotocin, 1-deamino-lys(7)-(fluorescein)-arg(8)- |
Formule moléculaire |
C65H82N16O15S3 |
Poids moléculaire |
1423.6 g/mol |
Nom IUPAC |
7-(2-amino-2-oxoethyl)-N-[1-[[1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-6-[(1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]hexan-2-yl]-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C65H82N16O15S3/c1-3-34(2)54-61(93)78-44(23-24-50(66)83)57(89)79-46(31-51(67)84)58(90)80-47(33-99-98-28-25-53(86)75-45(59(91)81-54)29-35-17-20-37(82)21-18-35)60(92)77-43(56(88)76-42(14-10-27-71-63(69)70)55(87)73-32-52(68)85)13-8-9-26-72-64(97)74-36-19-22-38-41(30-36)65(96-62(38)94)39-11-4-6-15-48(39)95-49-16-7-5-12-40(49)65/h4-7,11-12,15-22,30,34,42-47,54,82H,3,8-10,13-14,23-29,31-33H2,1-2H3,(H2,66,83)(H2,67,84)(H2,68,85)(H,73,87)(H,75,86)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,90)(H,81,91)(H4,69,70,71)(H2,72,74,97) |
Clé InChI |
SJJSJGUZMZVDCE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=S)NC3=CC4=C(C=C3)C(=O)OC45C6=CC=CC=C6OC7=CC=CC=C57)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Séquence |
CYXQNCXRG |
Synonymes |
1-deamino-7-Lys-(fluorescein)-8-Arg-vasotocin 1-desamino-7-lysyl(fluorescein)-8-arginine vasotocin 7-Lys(flu) dAVT vasotocin, 1-deamino-7-Lys-(fluorescein)-8-Arg- vasotocin, 1-deamino-Lys(7)-(fluorescein)-Arg(8)- vasotocin, 1-deamino-lysyl(7)-(fluorescein)-arginine(8)- vasotocin, 1-desamino-7-lysine-(fluorescein)-8-arginine- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







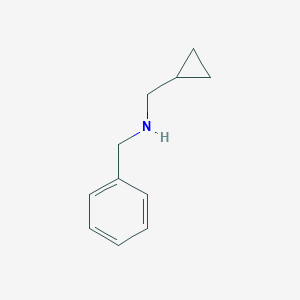


![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

